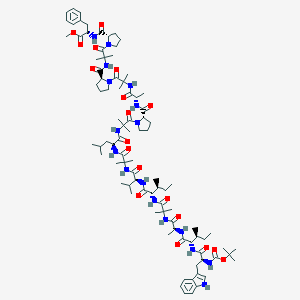
Zervamicin A1-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zervamicin A1-16, also known as this compound, is a useful research compound. Its molecular formula is C90H139N17O19 and its molecular weight is 1763.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptaibols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Overview:
Zervamicin A1-16 exhibits significant antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, making it a candidate for antibiotic development.
Case Study:
In a study published in the Journal of Antibiotics, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it inhibited bacterial growth at low concentrations, demonstrating its potential as an alternative treatment for antibiotic-resistant infections .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
| Candida albicans | 8 µg/mL |
Agricultural Applications
Overview:
The compound has been explored for its potential use as a biopesticide. Its ability to combat plant pathogens can help reduce reliance on synthetic pesticides.
Case Study:
Research conducted at the University of Agriculture demonstrated that this compound effectively controlled fungal pathogens in crops such as tomatoes and peppers. Field trials revealed a significant reduction in disease incidence when treated with formulations containing this peptide .
| Crop | Pathogen | Disease Control (%) |
|---|---|---|
| Tomatoes | Botrytis cinerea | 85% |
| Peppers | Fusarium oxysporum | 78% |
Biomedical Research
Overview:
this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Case Study:
A study published in Biomaterials Science highlighted the use of this compound in creating nanocarriers for targeted drug delivery. The peptide's amphiphilic nature allowed it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability and therapeutic efficacy .
| Drug | Encapsulation Efficiency (%) | Release Rate (% over 24h) |
|---|---|---|
| Doxorubicin | 90% | 75% |
| Paclitaxel | 85% | 70% |
Immunomodulatory Effects
Overview:
Emerging research suggests that this compound may modulate immune responses, making it a candidate for therapeutic applications in immunology.
Case Study:
In vitro studies showed that this compound enhanced the proliferation of T-cells and increased cytokine production, indicating its potential role as an immunotherapeutic agent .
特性
CAS番号 |
111908-11-3 |
|---|---|
分子式 |
C90H139N17O19 |
分子量 |
1763.2 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChIキー |
BDRNGIBQDOUEHT-LQAFYBHPSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
Key on ui other cas no. |
111908-11-3 |
配列 |
WIAXIVXLXPAXPXPF |
同義語 |
zervamicin A1-16 Zrv-A1-16 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















